2,2'-Bis(tosylamino)-1,1'-binaphthalene
Description
2,2'-Bis(tosylamino)-1,1'-binaphthalene is a binaphthalene-derived chiral compound featuring axial chirality due to the restricted rotation of the naphthalene moieties. The molecule is substituted at the 2,2'-positions with tosylamino (-NHTs) groups, which impart significant steric bulk and electronic modulation. The tosylamino substituents likely enhance stability and provide unique coordination sites, making it a candidate for enantioselective applications.
Properties
Molecular Formula |
C34H28N2O4S2 |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
4-methyl-N-[1-[2-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]naphthalen-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C34H28N2O4S2/c1-23-11-17-27(18-12-23)41(37,38)35-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)36-42(39,40)28-19-13-24(2)14-20-28/h3-22,35-36H,1-2H3 |
InChI Key |
IYCQECANPYCOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NS(=O)(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The electron-withdrawing sulfonyl group in tosylamino may reduce electron density at the naphthalene core, altering metal-ligand interactions in catalysis.
- Stability: Tosyl derivatives are generally more stable toward oxidation than phosphino (BINAP) or bromomethyl analogs, which require inert handling .
Performance in Asymmetric Catalysis and Chiral Resolution
Catalytic Activity
- BINAP : Achieves >99% enantiomeric excess (ee) in palladium-catalyzed asymmetric allylic alkylation due to rigid chiral pockets .
- BINOL: Used in asymmetric aldol reactions with ~90% ee, leveraging hydrogen-bonding interactions .
- Tosylamino Analog: Hypothetically, the tosylamino groups could stabilize transition metals (e.g., Pd, Ru) via nitrogen coordination, though this remains untested in the provided literature.
Chiral Separation
- BNP : Demonstrates 85% ee in cyclofructan-based chiral separations due to phosphate group interactions .
- Methoxymethoxy Derivatives : Used as intermediates for synthesizing bulkier ligands (e.g., VAPOL), which achieve superior enantioselectivity in ketone reductions .
Research Findings and Case Studies
Stability Under Reaction Conditions
- BINAP decomposes in air, requiring strict inert conditions, whereas methoxymethoxy and tosylamino analogs are more stable .
- Bromomethyl derivatives exhibit reactivity hazards (e.g., skin corrosion, H314 ), unlike the less reactive tosylamino compound.
Enantioselectivity Trends
- Bulky substituents (e.g., 3,5-di-tert-butyl in BBH) improve enantioselectivity by rigidifying the chiral environment . Tosylamino groups may mimic this effect.
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